molecular formula C21H24N2O3 B5298905 2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B5298905
M. Wt: 352.4 g/mol
InChI Key: ALQVBUQJAQYBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as MMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the phenylacetamide family, which is known for its diverse biological activities. MMPA has been extensively studied for its potential use in the field of neuroscience, as it has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of MMPA is not yet fully understood. However, it is believed that MMPA acts by modulating the activity of various neurotransmitters in the brain, such as dopamine and acetylcholine. MMPA has been shown to increase the release of dopamine and acetylcholine, which can help in improving cognitive function and memory.
Biochemical and Physiological Effects:
MMPA has been shown to have various biochemical and physiological effects. In preclinical studies, MMPA has been shown to improve cognitive function and memory, reduce inflammation, and prevent the degeneration of neurons in the brain. Additionally, MMPA has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMPA in lab experiments is its high potency and selectivity. MMPA has been shown to have a high affinity for certain neurotransmitter receptors in the brain, which can help in improving the specificity of the experiment. Additionally, MMPA has also been shown to have low toxicity, which can help in reducing the risk of adverse effects in lab animals.
However, one of the major limitations of using MMPA in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to lab animals, and can also affect the bioavailability of the compound.

Future Directions

There are several future directions for the research on MMPA. One of the major areas of focus is the development of more potent and selective analogs of MMPA. Additionally, further studies are needed to fully understand the mechanism of action of MMPA, and to identify the specific neurotransmitter receptors that are affected by the compound. Further studies are also needed to determine the optimal dosage and administration route for MMPA in various neurological disorders. Overall, the potential use of MMPA in the treatment of various neurological disorders makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of MMPA involves the reaction of 4-methoxy-3-methylphenol with 2-(1-pyrrolidinylcarbonyl)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography, and the final compound is obtained in high yield and purity.

Scientific Research Applications

MMPA has been widely studied for its potential use in the field of neuroscience, particularly in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MMPA has been shown to have neuroprotective properties, which can help in preventing the degeneration of neurons in the brain. Additionally, MMPA has also been shown to have anti-inflammatory properties, which can help in reducing the inflammation associated with various neurological disorders.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-13-16(9-10-19(15)26-2)14-20(24)22-18-8-4-3-7-17(18)21(25)23-11-5-6-12-23/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQVBUQJAQYBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

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